

N6-Dimethylaminomethylidene isoguanosine

CAS number and structure

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Compound of Interest

Compound Name: *N6-Dimethylaminomethylidene isoguanosine*

Cat. No.: *B15597571*

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N6-Dimethylaminomethylidene Isoguanosine: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

N6-Dimethylaminomethylidene isoguanosine is a modified nucleoside, a derivative of isoguanosine, which is an isomer of the canonical nucleoside guanosine. Isoguanosine and its derivatives are of significant interest to researchers in the fields of chemical biology and drug discovery due to their unique base-pairing properties and potential therapeutic applications. This technical guide provides a comprehensive overview of **N6-Dimethylaminomethylidene isoguanosine**, focusing on its chemical identity, structure, and relevant biological context.

Chemical Identity and Structure

While a specific CAS number for **N6-Dimethylaminomethylidene isoguanosine** has not been definitively identified in public databases, the CAS number for the closely related 2'-deoxy form, N6-Dimethylaminomethylidene-2'-deoxyisoguanosine, is 146196-17-0[1][2]. The parent compound, isoguanosine, has the CAS number 1818-71-9.

The chemical structure of **N6-Dimethylaminomethylidene isoguanosine** can be inferred from its name. It consists of an isoguanosine core with a dimethylaminomethylidene group attached

to the N6 position of the isoguanine base.

Chemical Structure of **N6-Dimethylaminomethylidene Isoguanosine**:

Quantitative Data

Specific quantitative data for **N6-Dimethylaminomethylidene isoguanosine** is not readily available in the reviewed literature. However, data from related N6-substituted adenosine derivatives can provide insights into the potential biological activity of this class of compounds. It is important to note that the following data is for analogous compounds and may not be directly representative of **N6-Dimethylaminomethylidene isoguanosine**'s properties.

Compound	Cell Line	Activity	Value
N6,N6-Dimethyladenosine	L1210 leukemia	Proliferation Inhibition	IC50 = 0.5 µg/ml

Experimental Protocols

A definitive, published experimental protocol for the synthesis of **N6-Dimethylaminomethylidene isoguanosine** is not currently available. However, a plausible synthetic route can be devised based on established methods for the synthesis of N6-substituted nucleosides. The following is a generalized protocol that could be adapted for this purpose.

General Protocol for the Synthesis of N6-Substituted Isoguanosine Derivatives:

- **Protection of the Ribose Moiety:** The hydroxyl groups of the ribose sugar of isoguanosine are first protected to prevent unwanted side reactions. This is typically achieved by reacting isoguanosine with protecting group reagents such as TBDMS-Cl (tert-butyldimethylsilyl chloride) or acetic anhydride.
- **Activation of the N6-Amino Group:** The N6-amino group of the protected isoguanosine is then activated to facilitate the addition of the dimethylaminomethylidene group. This can be achieved by reacting the protected isoguanosine with a reagent like Bredereck's reagent (bis(dimethylamino)-tert-butoxymethane).

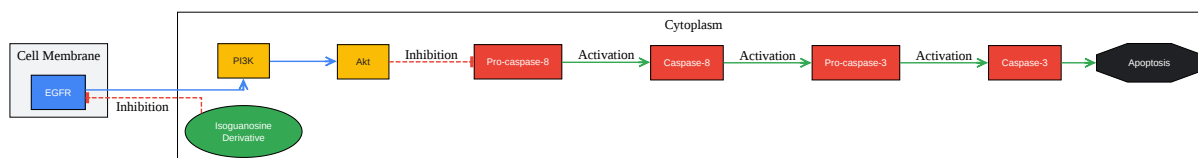
- Introduction of the Dimethylaminomethylidene Group: The activated, protected isoguanosine is then reacted with dimethylformamide dimethyl acetal (DMF-DMA) to introduce the N6-dimethylaminomethylidene group.
- Deprotection: Finally, the protecting groups on the ribose moiety are removed to yield the final product, **N6-Dimethylaminomethylidene isoguanosine**. This is typically done under acidic or basic conditions, depending on the protecting groups used.

Note: This is a generalized protocol and would require optimization of reaction conditions, solvents, and purification methods for the specific synthesis of **N6-Dimethylaminomethylidene isoguanosine**.

Signaling Pathways and Biological Relevance

Isoguanosine derivatives have been investigated for their potential as anticancer agents. Some studies suggest that their mechanism of action may involve the induction of apoptosis (programmed cell death) through caspase-dependent signaling pathways. A potential target in this pathway is the Epidermal Growth Factor Receptor (EGFR), a key regulator of cell growth and proliferation that is often dysregulated in cancer.

The following diagram illustrates a simplified model of how an isoguanosine derivative might induce apoptosis by modulating the EGFR and caspase signaling pathways.



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Caption: EGFR-mediated caspase-dependent apoptosis pathway.

In this proposed pathway, the isoguanosine derivative inhibits the activity of EGFR. This inhibition leads to the downregulation of the PI3K/Akt survival pathway. The subsequent decrease in Akt activity relieves the inhibition of pro-caspase-8, allowing for its activation to caspase-8. Activated caspase-8 then initiates a caspase cascade, leading to the activation of effector caspases like caspase-3, which ultimately execute the apoptotic program, resulting in cancer cell death.

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